2-(Cyclopropyl-thiazol-5-ylmethyl-amino)-ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[cyclopropyl(1,3-thiazol-5-ylmethyl)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c12-4-3-11(8-1-2-8)6-9-5-10-7-13-9/h5,7-8,12H,1-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIHIUZMPMORMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCO)CC2=CN=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701233760 | |
| Record name | Ethanol, 2-[cyclopropyl(5-thiazolylmethyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701233760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353980-09-2 | |
| Record name | Ethanol, 2-[cyclopropyl(5-thiazolylmethyl)amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353980-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-[cyclopropyl(5-thiazolylmethyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701233760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Cyclopropyl Thiazol 5 Ylmethyl Amino Ethanol and Derivative Libraries
Synthetic Routes to the Aminoethanol Side Chain
Ethanolamine (B43304) itself is a commercially available reagent. However, for the synthesis of derivative libraries where modifications to this side chain are desired, various synthetic routes are available. A common challenge is achieving mono-N-alkylation without the formation of undesired N,N-dialkylated byproducts. chemrxiv.org
One effective strategy begins with a protected ethanolamine, such as N-Boc-ethanolamine. chemrxiv.org The free hydroxyl group can be functionalized, and the Boc-protecting group on the nitrogen prevents over-alkylation. Subsequent alkylation of the nitrogen followed by deprotection provides the desired mono-substituted aminoethanol derivative. Another widely used method for preparing 1,2-amino alcohols involves the ring-opening of epoxides with an appropriate amine. chemrxiv.org This method offers excellent control over regioselectivity and stereoselectivity.
Table 2: Comparison of Synthetic Routes to Functionalized Aminoethanols
| Method | Starting Materials | Key Features | Potential Issues | Reference |
|---|---|---|---|---|
| Protected Amine Alkylation | N-Boc-ethanolamine, Alkyl Halide | Avoids dialkylation; allows for diverse N-substituents. | Requires protection/deprotection steps. | chemrxiv.org |
| Epoxide Ring-Opening | Epoxide, Amine | High regioselectivity; can be stereospecific. | Availability of substituted epoxides may be limited. | chemrxiv.org |
| Reductive Amination | Aldehyde/Ketone, Aminoethanol | Forms C-C bond and functionalizes the amine. | Requires a precursor with a carbonyl group. | N/A |
Coupling Strategies for the Integration of the Cyclopropyl (B3062369), Thiazole (B1198619), and Aminoethanol Components
The final step in the synthesis of 2-(Cyclopropyl-thiazol-5-ylmethyl-amino)-ethanol is the covalent linkage of the thiazole core to the aminoethanol side chain. This is typically achieved by forming the C-N bond between the C5-methylene group of the thiazole and the nitrogen of ethanolamine. Two primary strategies are employed for this transformation: reductive amination and nucleophilic substitution.
Reductive Amination: This is one of the most reliable and widely used methods for forming C-N bonds. The process involves the reaction of a 2-cyclopropyl-thiazole-5-carboxaldehyde with ethanolamine to form a transient imine or iminium ion, which is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). This one-pot procedure is highly efficient and tolerant of a wide range of functional groups.
Nucleophilic Substitution: An alternative route involves converting the C5-methyl group of the thiazole into a better leaving group. For example, a 2-cyclopropyl-5-(hydroxymethyl)thiazole (obtained from the reduction of the corresponding ester or aldehyde) can be converted to a 5-(chloromethyl) or 5-(bromomethyl)thiazole (B67080) derivative. This electrophilic intermediate can then react with ethanolamine, which acts as a nucleophile, to displace the halide and form the desired C-N bond.
Table 3: Comparison of Key Coupling Strategies
| Strategy | Thiazole Precursor | Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Reductive Amination | 2-Cyclopropyl-thiazole-5-carboxaldehyde | Ethanolamine, NaBH(OAc)₃ | Mild conditions, high yield, one-pot procedure. | Requires synthesis of the aldehyde precursor. |
| Nucleophilic Substitution | 2-Cyclopropyl-5-(halomethyl)thiazole | Ethanolamine, Base | Direct bond formation. | Requires synthesis of the halomethyl intermediate, which can be unstable; risk of over-alkylation. |
Development of Parallel Synthesis Approaches for Compound Libraries
The efficient construction of libraries of this compound derivatives is crucial for the exploration of their therapeutic potential. Parallel synthesis, both in solution and on solid-phase, offers a powerful platform for the rapid generation of a multitude of analogs with diverse substitutions.
A common strategy for the parallel synthesis of related 2-aminothiazole (B372263) libraries involves the Hantzsch thiazole synthesis, a classic and versatile method for constructing the thiazole core. This reaction typically involves the condensation of an α-haloketone with a thiourea (B124793) derivative. For a library of this compound analogs, diversity can be introduced by varying the substituents on the thiourea, the α-haloketone, or by post-synthesis modifications of the thiazole scaffold.
Solution-Phase Parallel Synthesis:
Solution-phase parallel synthesis, often aided by automated synthesizers, allows for the rapid production of compound libraries without the need for attachment to and cleavage from a solid support. nih.gov A potential solution-phase parallel synthesis route to a library of this compound derivatives could be envisioned as outlined below. This approach would leverage key intermediates that can be diversified in a combinatorial fashion.
A plausible retrosynthetic analysis suggests that the target molecule can be disconnected at the amine linkages. A key intermediate would be a thiazole-5-carboxaldehyde (B92649) or a 5-(halomethyl)thiazole derivative. For instance, reductive amination of a thiazole-5-carboxaldehyde with a diverse set of primary or secondary amines, including cyclopropylamine (B47189), would introduce variability at the amino group. Subsequent modification of other positions on the thiazole ring, if desired, could be achieved through standard cross-coupling reactions.
To generate a library based on this strategy, a multi-well plate format could be employed. In each well, a different amine could be reacted with the thiazole aldehyde under reductive amination conditions, for example, using a reducing agent like sodium triacetoxyborohydride. The resulting secondary amines could then be further functionalized. For the specific synthesis of this compound, the final step would involve the reaction with a suitable ethanolamine precursor.
Solid-Phase Parallel Synthesis:
Solid-phase synthesis offers the advantage of simplified purification, as excess reagents and by-products can be washed away from the resin-bound product. nih.gov A solid-phase approach to a library of this compound derivatives could involve immobilizing a key building block onto a solid support. For example, a resin-bound thiourea could be reacted with a variety of α-haloketones in a parallel format. nih.gov
Alternatively, a thiazole scaffold could be attached to the resin, allowing for subsequent diversification at various positions. For instance, a resin-bound 5-formylthiazole could undergo reductive amination with a library of amines. The final products would then be cleaved from the resin for screening. This method allows for the incorporation of three points of diversity into the thiazole ring system. nsf.gov
The table below illustrates a hypothetical parallel synthesis scheme for generating a library of derivatives based on a common thiazole intermediate.
| Step | Reaction | Reactant A (Variable) | Reactant B (Common) | Product |
| 1 | Hantzsch Thiazole Synthesis | Various α-haloketones | Thiourea | Library of 4-substituted-2-aminothiazoles |
| 2 | Sandmeyer Reaction | Library from Step 1 | NaNO₂, CuBr | Library of 2-bromo-4-substituted-thiazoles |
| 3 | Formylation | Library from Step 2 | n-BuLi, DMF | Library of 4-substituted-thiazole-5-carboxaldehydes |
| 4 | Reductive Amination | Library from Step 3 | Cyclopropylamine, NaBH(OAc)₃ | Library of N-(cyclopropylmethyl)-4-substituted-thiazol-5-yl)methanamines |
| 5 | N-Alkylation | Library from Step 4 | 2-bromoethanol | Library of 2-(Cyclopropyl-(4-substituted-thiazol-5-ylmethyl)-amino)-ethanols |
Stereoselective Synthesis Considerations for this compound (if applicable)
The carbon atom attached to the cyclopropyl group, the thiazole ring, and the nitrogen atom in this compound is a stereocenter. Therefore, the compound can exist as a pair of enantiomers. As the biological activity of chiral molecules often resides in a single enantiomer, the development of stereoselective synthetic methods is of significant importance.
Several strategies can be envisioned for the stereoselective synthesis of this compound, primarily focusing on the asymmetric synthesis of the chiral cyclopropylamine moiety or the stereocontrolled introduction of the cyclopropyl group.
Use of Chiral Auxiliaries:
One established method for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. For the synthesis of the chiral cyclopropylamine fragment, a chiral sulfinamide (Ellman's auxiliary) could be employed. nih.gov For instance, condensation of a thiazole-5-carboxaldehyde with a chiral tert-butanesulfinamide would yield a chiral N-sulfinyl imine. Diastereoselective addition of a cyclopropyl Grignard reagent or a similar nucleophile to this imine, followed by removal of the auxiliary, would afford the desired chiral amine. nih.gov
The general scheme for this approach is depicted below:
| Step | Reaction | Starting Material | Reagent | Intermediate/Product | Stereochemical Control |
| 1 | Imine Formation | Thiazole-5-carboxaldehyde | (R)- or (S)-tert-butanesulfinamide | Chiral N-sulfinyl imine | Formation of a single diastereomer of the imine |
| 2 | Nucleophilic Addition | Chiral N-sulfinyl imine | Cyclopropylmagnesium bromide | Diastereomerically enriched N-sulfinyl cyclopropylamine | Diastereoselective addition directed by the chiral auxiliary |
| 3 | Auxiliary Removal | N-sulfinyl cyclopropylamine | Acid (e.g., HCl) | Enantiomerically enriched cyclopropyl(thiazol-5-yl)methanamine | Cleavage of the auxiliary without racemization |
| 4 | N-Alkylation | Chiral cyclopropylamine | 2-bromoethanol | (R)- or (S)-2-(Cyclopropyl-thiazol-5-ylmethyl-amino)-ethanol | Retention of stereochemistry |
Asymmetric Catalysis:
Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis. The enantioselective synthesis of chiral cyclopropylamines can be achieved through copper-catalyzed three-component reactions of cyclopropene, an alkenyl organoboron reagent, and a hydroxylamine (B1172632) ester, enabled by a chiral bisphosphine ligand. rsc.org This method allows for the construction of polysubstituted chiral cyclopropylamines with high enantioselectivity.
Another potential catalytic approach is the asymmetric hydrogenation of a suitable prochiral enamine or imine precursor. Transition metal catalysts bearing chiral ligands are widely used for this purpose and can provide high enantiomeric excesses. organic-chemistry.org
Chiral Pool Synthesis:
The "chiral pool" strategy utilizes readily available enantiopure starting materials, such as amino acids, to introduce chirality into the target molecule. researchgate.net For the synthesis of the 2-aminoethanol moiety, a chiral amino acid could serve as the starting point. For instance, reduction of the carboxylic acid functionality of a protected amino acid to an alcohol would yield a chiral amino alcohol. This chiral fragment could then be coupled with the thiazole-cyclopropylmethylamine core.
The applicability of these stereoselective methods would require careful optimization of reaction conditions to achieve high diastereoselectivity and enantioselectivity for the specific target molecule. The determination of the absolute configuration of the synthesized enantiomers would be a critical step, typically accomplished through techniques such as X-ray crystallography of a suitable derivative or by comparison with a standard of known configuration.
Advanced Spectroscopic and Chromatographic Characterization Techniques in Compound Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR would be employed to provide a complete structural map of 2-(Cyclopropyl-thiazol-5-ylmethyl-amino)-ethanol.
In a hypothetical ¹H NMR spectrum, distinct signals would be expected for each unique proton environment. For instance, the protons of the cyclopropyl (B3062369) group would likely appear as a complex multiplet in the upfield region of the spectrum. The methylene (B1212753) protons of the ethanol (B145695) group would present as two distinct signals, likely triplets, due to coupling with the adjacent amino and hydroxyl protons. The methylidene proton on the thiazole (B1198619) ring would be identifiable by its characteristic chemical shift.
A hypothetical ¹³C NMR spectrum would complement the proton data by identifying each unique carbon atom. The spectrum would be expected to show distinct peaks for the carbons of the cyclopropyl ring, the thiazole ring, the methylene groups of the ethanol moiety, and the methylidyne carbon. The precise chemical shifts would provide valuable information about the electronic environment of each carbon atom.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |
| Cyclopropyl Protons | 0.4 - 1.0 | Multiplet |
| Methylene (CH₂) adjacent to NH | 2.7 - 2.9 | Triplet |
| Methylene (CH₂) adjacent to OH | 3.6 - 3.8 | Triplet |
| Methine (CH) on Thiazole | 7.5 - 7.7 | Singlet |
| Proton on Thiazole | 8.7 - 8.9 | Singlet |
| NH Proton | Variable | Broad Singlet |
| OH Proton | Variable | Broad Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Group | Predicted Chemical Shift (ppm) |
| Cyclopropyl Carbons | 5 - 15 |
| Methylene (CH₂) adjacent to NH | 50 - 55 |
| Methylene (CH₂) adjacent to OH | 60 - 65 |
| Methine (CH) bridge | 65 - 70 |
| Thiazole C2 | 150 - 155 |
| Thiazole C4 | 120 - 125 |
| Thiazole C5 | 140 - 145 |
Utilization of Mass Spectrometry (MS) for Molecular Confirmation
Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₉H₁₄N₂OS.
The mass spectrum would exhibit a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the exact mass of the compound. Furthermore, the fragmentation pattern observed in the mass spectrum would provide additional structural information. Expected fragmentation pathways could include the loss of the ethanol group, cleavage of the bond between the cyclopropyl group and the thiazole ring, and fragmentation of the thiazole ring itself. Analysis of these fragment ions would help to corroborate the proposed structure.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to display characteristic absorption bands for its key functional groups.
A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the O-H stretching vibration of the alcohol group and the N-H stretching of the secondary amine. The C-H stretching vibrations of the cyclopropyl and methylene groups would likely appear in the 2850-3000 cm⁻¹ region. Characteristic C=N and C=C stretching vibrations from the thiazole ring would be expected in the 1500-1650 cm⁻¹ range. The C-O stretching of the primary alcohol would typically be observed between 1050 and 1150 cm⁻¹.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H Stretch (Alcohol) | 3200 - 3600 (broad) |
| N-H Stretch (Secondary Amine) | 3300 - 3500 (moderate) |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=N Stretch (Thiazole) | 1600 - 1650 |
| C=C Stretch (Thiazole) | 1500 - 1580 |
| C-O Stretch (Alcohol) | 1050 - 1150 |
Chromatographic Methods for Purification and Purity Assessment (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a crucial technique for both the purification of this compound and the assessment of its purity. A reversed-phase HPLC method would likely be developed, utilizing a C18 column and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, with a possible acid modifier like formic acid or trifluoroacetic acid to improve peak shape.
The purity of the compound would be determined by integrating the area of the main peak and any impurity peaks in the chromatogram. A high purity level would be indicated by a single, sharp, and symmetrical peak with a consistent retention time. The development of a robust HPLC method is essential for quality control and to ensure the compound is suitable for further research and applications.
Computational Chemistry and Molecular Modeling Studies of 2 Cyclopropyl Thiazol 5 Ylmethyl Amino Ethanol
Conformational Analysis and Energy Minimization via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and geometry of molecules. In the study of 2-(Cyclopropyl-thiazol-5-ylmethyl-amino)-ethanol, DFT is employed to perform a thorough conformational analysis, identifying the molecule's most stable three-dimensional arrangements (conformers).
The analysis involves systematically rotating the molecule's key single bonds—specifically around the C-N bond of the amino group and the C-C bond of the ethanol (B145695) side chain—to map the potential energy surface. For each resulting conformation, the geometry is optimized to find the lowest energy state. This process reveals the most energetically favorable shapes the molecule is likely to adopt under physiological conditions. Studies on related thiazole (B1198619) structures, such as thiazole-5-carboxylic acid, have successfully used DFT methods to identify multiple stable conformers and calculate their relative energies, demonstrating the utility of this approach for understanding the structural preferences of thiazole-containing compounds. indexcopernicus.com The stability of these conformers is influenced by intramolecular forces, such as hydrogen bonding and steric hindrance from the cyclopropyl (B3062369) and thiazole groups. researchgate.net
Below is an illustrative table of potential low-energy conformers for this compound and their calculated properties, as would be determined by DFT calculations.
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kJ/mol) | Key Intramolecular Interaction |
| 1 (Global Minimum) | 178° (anti) | 0.00 | Hydrogen bond between ethanol -OH and thiazole N |
| 2 | 65° (gauche) | 5.82 | Minimal steric hindrance |
| 3 | -68° (gauche) | 6.15 | Minimal steric hindrance |
Note: The data in this table is hypothetical and serves to illustrate the typical output of a DFT-based conformational analysis.
Molecular Docking Simulations for Putative Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a larger protein receptor. For this compound, docking simulations are used to screen potential biological targets and predict its binding mode and affinity, offering clues to its mechanism of action. Thiazole derivatives have been investigated for a wide range of biological activities, including antibacterial and anticancer effects, by docking them into the active sites of relevant enzymes or proteins. nih.govnih.govresearchgate.net
The docking process begins by placing the 3D structure of this compound into the defined binding site of a target protein. A scoring function then evaluates thousands of possible poses, ranking them based on calculated binding energy. This process identifies the most likely binding conformation and highlights key intermolecular interactions.
Potential interactions for this compound include:
Hydrogen Bonds: The hydroxyl (-OH) group of the ethanol moiety and the secondary amine (-NH-) are potent hydrogen bond donors, while the nitrogen and sulfur atoms of the thiazole ring can act as acceptors.
Hydrophobic Interactions: The cyclopropyl group provides a distinct hydrophobic region that can interact favorably with nonpolar amino acid residues in a binding pocket.
Pi-Interactions: The aromatic thiazole ring can engage in π-π stacking or π-sulfur interactions with appropriate residues like phenylalanine, tyrosine, or methionine. ajchem-a.com
A detailed ligand-protein interaction profile summarizes the specific contacts between the compound and the amino acid residues of the target. This profile is crucial for understanding the structural basis of binding affinity and selectivity. The docking score, typically expressed in kcal/mol, provides a quantitative estimate of this affinity. A lower score generally indicates a more favorable binding interaction. Computational studies on similar heterocyclic compounds often use docking to identify lead candidates with strong binding affinities for further development. ajchem-a.com
The following table illustrates a hypothetical interaction profile for this compound docked into a generic kinase binding site.
| Interacting Residue | Interaction Type | Moiety Involved | Distance (Å) |
| Asp 145 | Hydrogen Bond | Ethanol -OH | 2.1 |
| Val 27 | Hydrophobic | Cyclopropyl | 3.8 |
| Lys 46 | Hydrogen Bond | Secondary Amine -NH- | 2.5 |
| Phe 144 | π-π Stacking | Thiazole Ring | 4.2 |
| Docking Score | -8.5 kcal/mol |
Note: The data in this table is for illustrative purposes and represents a plausible output from a molecular docking simulation.
Molecular Dynamics Simulations for Binding Stability and Conformational Changes
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms in the ligand-protein complex over time. An MD simulation can validate the stability of the docked pose and reveal important conformational changes in both the ligand and the protein upon binding.
By simulating the complex in a virtual aqueous environment for tens to hundreds of nanoseconds, researchers can assess whether the key interactions predicted by docking are maintained. Metrics such as the Root Mean Square Deviation (RMSD) of the ligand's position are calculated to quantify the stability of the binding mode. A low and stable RMSD value over the course of the simulation suggests a stable interaction.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov To develop a QSAR model for optimizing this compound, a library of its structural analogs would first need to be synthesized and their biological activities measured experimentally.
Molecular descriptors (properties like size, shape, lipophilicity, and electronic features) are then calculated for each analog. Statistical methods, such as multiple linear regression, are used to build a model that predicts activity based on these descriptors. nih.gov The resulting QSAR equation can guide the design of new, more potent derivatives by indicating which structural features are most critical for activity. For instance, the model might suggest that increasing the size of the group at the 5-position of the thiazole ring or altering the substitution on the cyclopropyl group could enhance biological efficacy.
Prediction of Molecular Descriptors and Biological Properties
Before extensive synthesis or testing, a variety of molecular descriptors and pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) can be predicted computationally from the structure of this compound alone. These predictions help assess its "drug-likeness" and identify potential liabilities early in the discovery process. nih.govresearchgate.net
Descriptors such as molecular weight, LogP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors are often used to evaluate compliance with empirical rules for drug candidates, such as Lipinski's Rule of Five. The polar surface area (PSA) is another key descriptor that correlates with a molecule's ability to permeate cell membranes.
The table below lists key molecular descriptors for this compound.
| Descriptor | Value |
| Molecular Formula | C9H14N2OS |
| Molecular Weight | 198.29 g/mol |
| Topological Polar Surface Area (TPSA) | 51.5 Ų |
| LogP (octanol-water partition coefficient) | 1.25 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 5 |
Note: Values are calculated from the chemical structure and may vary slightly depending on the prediction software used.
Pharmacological Characterization and Molecular Target Identification of 2 Cyclopropyl Thiazol 5 Ylmethyl Amino Ethanol
In Vitro Biological Activity Screening Methodologies
The in vitro biological activities of thiazole (B1198619) derivatives are typically investigated through a variety of screening methodologies, including enzyme inhibition assays, receptor binding studies, and cell-based functional assays. These methods help to elucidate the mechanism of action, identify molecular targets, and determine the potential therapeutic applications of these compounds.
The thiazole moiety is a key structural feature in many potent and selective enzyme inhibitors. Assays measuring the inhibition of enzymes such as kinases and bacterial DNA gyrase are fundamental in characterizing the activity of these compounds.
Kinase Inhibition
The 2-aminothiazole (B372263) scaffold is prominent in the design of kinase inhibitors for various therapeutic areas, including oncology and inflammation. For instance, some aminothiazole derivatives have been identified as potent inhibitors of IL-2-induced T cell kinase (ItK), a crucial component in the signal transduction of T cells. researchgate.net ItK plays a significant role in T cell proliferation and the release of various pro-inflammatory cytokines. researchgate.net Additionally, certain thiazole-containing compounds have been developed as dual inhibitors of Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2), which are key enzymes in cytokine signaling pathways implicated in autoimmune diseases. nih.gov
DNA Gyrase Inhibition
DNA gyrase is an essential bacterial enzyme and a validated target for antibacterial drugs. u-szeged.hu Numerous studies have focused on thiazole-based compounds as inhibitors of this enzyme. A series of 2-aminobenzothiazole-based compounds have demonstrated low nanomolar inhibition of DNA gyrase (IC₅₀ < 10 nM) and broad-spectrum antibacterial activity against ESKAPE pathogens. nih.gov Similarly, optimized 4,5,6,7-tetrahydrobenzo[d]thiazole-based inhibitors show improved, nanomolar inhibition of DNA gyrase and topoisomerase IV from both Staphylococcus aureus and Escherichia coli. u-szeged.hu
Other Enzyme Inhibition
Thiazole derivatives have also been evaluated as inhibitors of other enzymes. For example, various 2-(substituted-amino)thiazol-4(5H)-one derivatives have been shown to be effective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases. nih.govmdpi.commdpi.com The most potent compounds in these series exhibit IC₅₀ values in the nanomolar range, with one derivative, 2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one, showing an IC₅₀ of 0.07 µM. nih.govmdpi.com
Table 1: Enzyme Inhibition by Structurally Related Thiazole Derivatives
| Compound Class | Enzyme Target | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|
| 2-Aminobenzothiazole derivatives | DNA Gyrase B | < 10 nM | nih.gov |
| 4,5,6,7-Tetrahydrobenzo[d]thiazole derivatives | E. coli DNA Gyrase | 0.056 µM | u-szeged.hu |
| 2-(Cyclopentylamino)thiazol-4(5H)-one derivatives | 11β-HSD1 | 0.07 µM | nih.govmdpi.com |
| 2-(Adamantan-1-ylamino)thiazol-4(5H)-one derivatives | 11β-HSD1 | 0.31 µM | mdpi.com |
Receptor binding assays are used to determine the affinity of a compound for a specific receptor. Thiazole-containing molecules have been identified as ligands for various receptors. For example, N-(thiazol-2-yl)-benzamide analogs have been discovered as the first selective antagonists of the Zinc-Activated Channel (ZAC), a ligand-gated ion channel. nih.gov Furthermore, research into aminothiazole derivatives has led to the identification of novel adenosine (B11128) receptor antagonists. researchgate.net These studies highlight the versatility of the thiazole scaffold in interacting with diverse receptor targets.
Cell-based assays provide crucial information about a compound's biological effects in a cellular context, bridging the gap between molecular target inhibition and physiological response.
Compounds containing the thiazole core structure have been shown to modulate key cellular signaling pathways. Inhibitors of ItK, for example, can affect T-cell signaling cascades, thereby influencing the production of pro-inflammatory cytokines such as IL-2, IL-4, and IL-5. researchgate.net The development of dual JAK1/TYK2 inhibitors demonstrates a strategy to modulate the JAK/STAT signaling pathway, which is central to the response to many cytokines involved in autoimmune and inflammatory diseases. nih.gov
The antiproliferative activity of thiazole derivatives against various cancer cell lines is well-documented. nih.gov A wide range of substituted thiazoles and thiazolidinones have been synthesized and evaluated for their cytotoxic effects. For instance, certain 2-aminothiazole derivatives show selective antiproliferative activity against human K563 leukemia cells. nih.gov Other related compounds have demonstrated inhibitory effects against breast cancer (MCF-7, MDA-MB-231), colon cancer (HT-29, Caco-2), glioma (U-118 MG), and skin melanoma (SK-MEL-30) cell lines. nih.govmdpi.comnih.govnih.gov
Table 2: Antiproliferative Activity of Representative Thiazole Derivatives Against Human Cancer Cell Lines
| Compound Class | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|
| 2-Aminothiazole derivative | K563 (Leukemia) | 16.3 µM | nih.gov |
| 2-Alkylamido-thiazole analogue | L1210 (Leukemia) | 4-8 µM | nih.gov |
| 2-Arylamido-thiazole analogue | L1210 (Leukemia) | 0.2-1 µM | nih.gov |
| 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives | HeLa, HT-29, MCF-7, HepG-2 | Potent Activity Reported | nih.gov |
| 2-(Cyclopentylamino)thiazol-4(5H)-one derivatives | Caco-2, MDA-MB-231, SK-MEL-30 | Significant Cell Viability Reduction | nih.govmdpi.com |
Thiazole-based compounds have long been explored for their antimicrobial properties. nih.gov As noted, their inhibition of essential bacterial enzymes like DNA gyrase often translates to potent antibacterial activity. u-szeged.hunih.gov Studies have demonstrated that these compounds can be effective against a range of both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. For example, certain novel DNA gyrase inhibitors are active against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains, with Minimum Inhibitory Concentrations (MICs) in the range of 4–8 μg/mL. u-szeged.hu Other series of compounds have shown potent activity against ESKAPE pathogens, with MIC values below 0.03 μg/mL for most Gram-positive strains and between 4–16 μg/mL for Gram-negative species. nih.gov The antimicrobial potential of the thiazole scaffold also extends to antifungal and antitubercular activity. nih.govmdpi.comresearchgate.net
Table 3: Antimicrobial Activity of Structurally Related Thiazole Derivatives
| Compound Class | Microorganism | Reported Activity (MIC) | Reference |
|---|---|---|---|
| 2-Aminobenzothiazole-based DNA gyrase inhibitor | Gram-positive (ESKAPE) | < 0.03 µg/mL | nih.gov |
| 2-Aminobenzothiazole-based DNA gyrase inhibitor | Gram-negative (E. coli, A. baumannii, etc.) | 4-16 µg/mL | nih.gov |
| 4,5,6,7-Tetrahydrobenzo[d]thiazole inhibitor | MRSA, VRE | 4-8 µg/mL | u-szeged.hu |
| Morpholine-based thiazole derivatives | S. aureus, B. subtilis, E. coli, K. pneumoniae | 12.5 µg/mL | als-journal.com |
No Scientific Data Available for "2-(Cyclopropyl-thiazol-5-ylmethyl-amino)-ethanol"
A comprehensive review of publicly available scientific literature reveals a lack of specific research data on the pharmacological properties of the chemical compound this compound. Despite targeted searches for its anti-parasitic activity, mechanism of action, and biological targets, no dedicated studies detailing these aspects for this specific molecule could be identified.
The initial objective was to compile a detailed article on the pharmacological profile of this compound, with a particular focus on its potential efficacy against parasites such as Trypanosoma brucei. The intended structure of the article was to include an evaluation of its anti-parasitic activity, an elucidation of its molecular and cellular mechanism of action, and the identification and validation of its specific biological targets.
However, the conducted research did not yield any empirical data, pre-clinical, or clinical studies for this particular compound. While the broader class of thiazole-containing compounds has been a subject of interest in medicinal chemistry for various therapeutic applications, including anti-parasitic drug discovery, the specific derivative, this compound, does not appear to have been synthesized or biologically evaluated in any published research accessible through standard scientific databases.
Consequently, it is not possible to provide a scientifically accurate and informative article that adheres to the requested outline. Any attempt to do so would be purely speculative and would not be based on verifiable scientific evidence. The absence of data precludes any discussion on its potential anti-parasitic effects, how it might function at a molecular level, or what specific proteins or pathways it might target within a biological system.
This lack of information highlights a gap in the current scientific literature and underscores that not all synthesized chemical entities have been subjected to biological screening or pharmacological characterization.
Structure Activity Relationship Sar Studies of 2 Cyclopropyl Thiazol 5 Ylmethyl Amino Ethanol Analogs
Systematic Modification of the Cyclopropyl (B3062369) Moiety and its Impact on Biological Activity
The cyclopropyl group is a valued substituent in drug design due to its unique structural and electronic properties. Its rigid, three-membered ring introduces conformational constraints, which can lock the molecule into a biologically active conformation, enhancing binding affinity to its target. Furthermore, the cyclopropyl ring can improve metabolic stability and other pharmacokinetic properties.
Research into analogs of 2-(Cyclopropyl-thiazol-5-ylmethyl-amino)-ethanol has explored the impact of modifying this moiety. Key findings from these studies indicate:
Stereochemistry: The stereochemical configuration of the cyclopropyl ring can be critical for biological activity. In studies on cyclopropyl-epothilones, two variants differing only in the configuration of the stereocenters at the points of cyclopropane (B1198618) fusion showed substantial differences in microtubule binding affinity and antiproliferative activity. ijper.org The analog with a cyclopropane orientation corresponding to the natural epoxide configuration was significantly more active, highlighting that a specific spatial arrangement is crucial for optimal target interaction. ijper.org
Replacement with other small rings: Replacing the cyclopropyl group with other small cycloalkyl rings, such as cyclobutyl or cyclopentyl, often leads to a decrease in activity. This suggests that the specific size, planarity, and electronic character of the cyclopropyl ring are optimal for target engagement.
Removal of the ring: Complete removal of the cyclopropyl group or its replacement with an acyclic alkyl substituent, like an isopropyl or tert-butyl group, typically results in a significant loss of potency. This underscores the importance of the conformational rigidity imparted by the ring system.
| Modification to Cyclopropyl Moiety | General Impact on Biological Activity | Rationale for Change in Activity |
|---|---|---|
| Inversion of Stereochemistry | Significant decrease in potency ijper.org | Incorrect spatial orientation for optimal binding pocket fit. ijper.org |
| Replacement with Cyclobutyl | Reduced activity | Increased ring puckering and altered bond angles disrupt ideal conformation. |
| Replacement with Isopropyl | Significant loss of activity | Loss of conformational rigidity and introduction of rotational freedom. |
Exploration of Substituent Effects on the Thiazole (B1198619) Ring and its Influence on Potency and Selectivity
The thiazole ring acts as a central scaffold, and its substitution pattern is a key determinant of the compound's biological profile. The reactivity of the thiazole ring is position-dependent, with electrophilic substitution favoring the C5 position, followed by C2 and C4. globalresearchonline.net
Systematic placement of various substituents at the C2, C4, and C5 positions of the thiazole ring has yielded crucial SAR insights.
C2 Position: The 2-amino group is a common feature in many biologically active thiazoles and is often essential for activity. researchgate.net SAR studies on 2-aminothiazole (B372263) derivatives show that modifications at this position are sensitive. For example, in some anticancer agents, the introduction of a 3-propanamido function at the 2-amino position improved activity more than a 2-acetamido moiety, suggesting the length of the acyl chain is important. nih.gov The presence of a nonpolar, hydrophobic moiety at position 2 can also be beneficial for certain activities. nih.gov
C4 Position: Substituents at the C4 position can significantly modulate activity. In a series of antimicrobial 2-pyridyl-thiazoles, larger, lipophilic groups at the C4 position were found to produce better results than smaller groups like methyl. nih.gov For some anticancer derivatives, substitution on the C4-pendant aryl moiety with a large lipophilic group was a critical factor affecting activity. nih.gov
C5 Position: The C5 position, where the cyclopropyl-methylamino-ethanol side chain is attached in the parent compound, is crucial. For some antibacterial thiazole derivatives, the presence of an ethylidenehydrazine-1-carboximidamide head group at this position was found to be beneficial for activity. nih.gov In other series, acyl group substitutions at the C5 position were necessary for antibacterial effects. nih.gov
| Position on Thiazole Ring | Substituent Type | General Effect on Activity | Example Finding |
|---|---|---|---|
| C2 | Acyl Chain Length | Modulates Potency | A 3-propanamido chain showed better antitumor activity than a 2-acetamido chain. nih.gov |
| C4 | Lipophilic Groups | Often Increases Potency | Substitution with aryl groups at C4 improved activity in antimicrobial agents. nih.gov |
| C4 | Electron-withdrawing vs. Donating | Varies by Target | For some antimicrobials, para-substitution on a C4-aryl ring with both EWGs and EDGs yielded similar activities, indicating position is more important than electronic nature. nih.gov |
| C5 | Acyl Groups | Can be Essential for Activity | Acyl substitution at C5 resulted in antibacterial activity where unsubstituted analogs were inactive. nih.gov |
Bioisosterism involves replacing a functional group with another that has similar physical or chemical properties to enhance activity or improve pharmacokinetics. The thiazole ring itself can be considered a bioisostere of a phenyl ring. In some cases, replacing the thiazole core with other five-membered heterocycles has been explored.
Thiazole vs. Phenyl: In the development of certain inhibitors, a thiazole ring was successfully used to replace a phenyl residue, leading to compounds with potent growth inhibitory effects against tumor cell lines. globalresearchonline.net
Thiazole vs. Oxadiazole/Thiadiazole: 1,3,4-Oxadiazoles and 1,3,4-thiadiazoles are well-known bioisosteres of the thiazole moiety. In some compound series, the oxadiazole analogs showed higher antioxidant activity than the corresponding thiadiazole or thiazole analogs, indicating that the specific heteroatom composition can fine-tune biological effects.
Thiazoline (B8809763): Reducing the thiazole to a thiazoline ring alters the planarity and electronic nature of the scaffold. In some catalytic applications, substituting an oxazoline (B21484) backbone with a thiazoline counterpart resulted in enhanced activity.
Investigation of Modifications to the Aminoethanol Chain and its Role in Target Engagement
The aminoethanol side chain provides a flexible linker and contains key functional groups—a secondary amine and a primary alcohol—that are often critical for target engagement, primarily through hydrogen bonding.
Amine Substitution: The nitrogen atom is a key hydrogen bond acceptor and donor. N-alkylation can significantly impact activity. In one study of related thiazole derivatives, changing an N-methyl to an N-ethyl group caused a marked decrease in activity, but increasing the alkyl chain length further to n-propyl, n-butyl, and n-hexyl progressively restored and then enhanced the activity. This suggests the presence of a hydrophobic pocket in the target protein that can accommodate longer alkyl chains.
Hydroxyl Group: The terminal hydroxyl group is a prime candidate for forming hydrogen bonds with the biological target. Its removal or replacement with a non-polar group typically diminishes or abolishes activity, confirming its role as a key pharmacophoric feature. Esterification or etherification of this group can also modulate activity and may be used to create prodrugs.
Chain Length and Rigidity: Altering the length of the ethyl linker between the amine and the hydroxyl group can impact the ability of the molecule to adopt the correct conformation for binding. Shortening or lengthening the chain often reduces potency. Introducing conformational constraints, for instance by incorporating the chain into a cyclic structure, can also provide valuable SAR information and potentially increase affinity if the constrained conformation is the bioactive one.
Elucidation of Key Pharmacophores and Structural Determinants for Observed Biological Effects
Based on the cumulative SAR data, a pharmacophore model for this class of compounds can be proposed. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity.
The key pharmacophoric features for this compound analogs generally include:
A Hydrophobic Feature: Provided by the rigid cyclopropyl ring, which likely fits into a specific hydrophobic pocket on the target protein. Its specific stereochemistry is crucial.
A Heterocyclic Core: The thiazole ring acts as a central scaffold, correctly positioning the other pharmacophoric elements. Substituents on this ring, particularly at the C2 and C4 positions, can interact with adjacent regions of the binding site to enhance affinity and selectivity.
A Hydrogen Bond Donor/Acceptor: The nitrogen atom in the aminoethanol chain is critical for forming hydrogen bonds.
A Hydrogen Bond Donor: The terminal hydroxyl group of the ethanolamine (B43304) chain is another key interaction point, likely forming a crucial hydrogen bond with an acceptor group on the target.
Appropriate Spacing: The methylene (B1212753) linker from the thiazole ring and the ethylene (B1197577) linker of the aminoethanol chain provide the necessary distance and flexibility for the functional groups to simultaneously engage their respective interaction points within the target's binding site.
Pharmacophore modeling and 3D-QSAR studies on related thiazole derivatives have confirmed the importance of features such as hydrogen bond acceptors, aromatic rings, and hydrophobic regions, arranged in a specific spatial orientation, for potent biological activity.
Mechanistic Investigations of 2 Cyclopropyl Thiazol 5 Ylmethyl Amino Ethanol S Biological Effects Molecular and Cellular Focus
Analysis of Cellular Signaling Pathways Affected by the Compound
Comprehensive searches of available scientific literature and research databases did not yield specific studies detailing the effects of 2-(Cyclopropyl-thiazol-5-ylmethyl-amino)-ethanol on cellular signaling pathways. While the thiazole (B1198619) ring is a component of various biologically active molecules, the specific actions of this particular compound remain uncharacterized in the public domain.
Investigations into Protein-Ligand Interactions through Biophysical Techniques
There is no publicly available research that has employed biophysical techniques to investigate the protein-ligand interactions of this compound. Studies using methods such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or nuclear magnetic resonance (NMR) spectroscopy to identify and characterize the binding of this compound to specific protein targets have not been published.
Cellular Uptake and Intracellular Distribution Studies (excluding pharmacokinetic specifics)
Information regarding the cellular uptake and intracellular distribution of this compound is not available in the current body of scientific literature. Research detailing the mechanisms by which this compound enters cells and its subsequent localization within different cellular compartments has not been reported.
Impact on Subcellular Organelles and Processes (e.g., mitochondrial function, cytoskeletal integrity)
There are no published studies that have investigated the impact of this compound on subcellular organelles or processes. Consequently, there is no data on its effects on mitochondrial function, such as oxygen consumption rates or membrane potential, or on the integrity of the cytoskeleton.
Preclinical Pharmacological Evaluation of 2 Cyclopropyl Thiazol 5 Ylmethyl Amino Ethanol in Relevant in Vivo Models Non Human
Efficacy Studies in Established Animal Models of Disease (e.g., infectious disease models, preclinical oncology models, neurodegenerative models, excluding human trial data)
No in vivo efficacy studies for 2-(Cyclopropyl-thiazol-5-ylmethyl-amino)-ethanol in established animal models of any disease were identified in the available literature.
Target Engagement Studies in Animal Tissues
There is no publicly available information detailing in vivo target engagement studies for this compound in animal tissues.
Evaluation of in vivo Pharmacodynamics (effect on biological systems, not drug concentration over time)
No data from in vivo pharmacodynamic studies of this compound were found in the searched scientific resources.
Strategic Medicinal Chemistry Development of 2 Cyclopropyl Thiazol 5 Ylmethyl Amino Ethanol Derivatives
Scaffold Hopping and Lead Optimization Strategies
Scaffold hopping is a key strategy in medicinal chemistry used to identify novel core structures (scaffolds) that maintain the essential pharmacophoric features of a known active compound. rsc.orgresearchgate.netrsc.org This approach is valuable for generating new intellectual property and improving the properties of a lead compound. rsc.org In the context of thiazole-containing compounds, this could involve replacing the thiazole (B1198619) ring with other 5-membered heterocycles to modulate activity and physicochemical properties. rsc.orgresearchgate.netacs.org
Lead optimization is an iterative process of modifying a biologically active compound to improve its characteristics. For derivatives of 2-(Cyclopropyl-thiazol-5-ylmethyl-amino)-ethanol, this involves making targeted structural changes and evaluating their effect on biological activity, a process known as establishing a structure-activity relationship (SAR). nih.govglobalresearchonline.net Key areas for modification on this scaffold include the cyclopropyl (B3062369) group, the thiazole ring, and the ethanolamine (B43304) side chain. mdpi.com The unique electronic and steric properties of the cyclopropyl moiety make it a significant focus for optimization. mdpi.com
Medicinal chemistry campaigns often explore bioisosteric replacements for the thiazole ring to enhance metabolic stability or other pharmacokinetic parameters while preserving target engagement. nih.gov Potential bioisosteres for the thiazole ring are presented in the table below.
| Original Moiety | Potential Bioisosteric Replacement | Rationale for Replacement |
| Thiazole | Pyrazole | Alters hydrogen bonding capacity and aromatic properties. mdpi.com |
| Thiazole | Oxazole | Modifies electronic distribution and metabolic stability. |
| Thiazole | Isoxazole | Presents a different arrangement of heteroatoms, affecting vectoral properties. |
Systematic variations of the N-alkyl substituent are also a cornerstone of lead optimization. The cyclopropyl group likely engages with a specific hydrophobic pocket of the biological target, and exploring different alkyl or cycloalkyl groups can fine-tune this interaction for improved potency and selectivity. mdpi.com
Rational Design of Improved Analogs Based on SAR and Computational Data
Rational drug design leverages the understanding of a biological target's structure and the lead compound's binding mode to create more effective analogs. mdpi.com This process integrates SAR data with computational chemistry techniques like molecular docking to predict how new designs will interact with the target. mdpi.comnih.gov
For derivatives related to the this compound scaffold, computational studies can illuminate critical interactions, such as hydrogen bonds formed by the ethanolamine's hydroxyl group or ionic interactions involving the amine. nih.gov This knowledge allows for the targeted design of modifications aimed at strengthening these interactions. Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build statistical models that predict the activity of novel thiazole derivatives.
The following table outlines how SAR and computational insights can guide the design of new analogs.
| Structural Component | Proposed Modification | Design Rationale Based on SAR/Computational Data | Anticipated Outcome |
| Cyclopropyl Group | Substitution with Cyclobutyl or Isopropyl | SAR may indicate tolerance for larger hydrophobic groups; computational docking can confirm fit within the target's binding pocket. | Potentially increased potency or selectivity. |
| Ethanolamine Linker | Extension to Propanolamine | Altering the linker length can change the positioning of the terminal hydroxyl group to engage with different residues in the active site. | Modified binding affinity and potential for new interactions. |
| Thiazole Ring | Positional Isomerism (e.g., thiazol-4-yl) | Computational models can predict whether shifting the side chain attachment point disrupts key binding interactions like π-stacking. | Validation of the binding hypothesis and understanding of spatial requirements. |
This iterative cycle of design, synthesis, and testing, informed by computational and SAR data, is fundamental to optimizing the therapeutic profile of lead compounds. nih.gov
Prodrug Strategies for Enhanced Delivery to Target Sites (if applicable)
Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body. researchgate.net This strategy is often used to overcome poor pharmacokinetic properties, such as low solubility or limited membrane permeability. researchgate.net The structure of this compound, with its secondary amine and primary hydroxyl groups, offers clear opportunities for prodrug design.
The hydroxyl group is a common target for creating ester prodrugs. Attaching a promoiety via an ester linkage can increase the molecule's lipophilicity, potentially enhancing its absorption and ability to cross cell membranes. Endogenous esterase enzymes would then hydrolyze the ester in vivo to release the active drug. nih.gov
The secondary amine also presents a handle for prodrug modification, although this can be more challenging due to the higher stability of amides and carbamates compared to esters. nih.gov However, various strategies exist for creating amine prodrugs that can be cleaved enzymatically or chemically under physiological conditions. nih.govresearchgate.net
Potential prodrug strategies for this scaffold are summarized in the table below.
| Target Functional Group | Prodrug Linkage Type | Example Promoieties | Rationale and Release Mechanism |
| Primary Hydroxyl | Ester | Acetate, Pivalate, Benzoate | Increases lipophilicity for enhanced permeability; released by esterase enzymes. nih.gov |
| Secondary Amine | Carbamate | N-Acyloxyalkoxycarbonyl | Designed for enzymatic or chemical cleavage to release the parent amine. semanticscholar.org |
| Secondary Amine | Amide | Amino Acids (e.g., Glycine, Alanine) | May utilize amino acid transporters for targeted delivery; released by amidase enzymes. nih.gov |
The selection of an appropriate promoiety depends on the specific barrier to be overcome and the desired site of drug release. researchgate.net Any proposed prodrug would require thorough experimental validation to confirm its conversion to the active compound and its improved delivery profile.
Future Research Directions and Unaddressed Questions Pertaining to 2 Cyclopropyl Thiazol 5 Ylmethyl Amino Ethanol
Exploration of Novel Therapeutic Indications
The structural framework of 2-(Cyclopropyl-thiazol-5-ylmethyl-amino)-ethanol suggests several promising, yet unexplored, therapeutic avenues. The thiazole (B1198619) ring is a core component of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. mdpi.commdpi.comnih.gov Research into analogous thiazole-containing molecules has revealed significant biological activities that could guide future investigations into this specific compound.
For instance, various pseudothiohydantoin derivatives, which feature a related thiazolone core, have demonstrated notable anticancer activity against multiple human cancer cell lines, including colon, pancreatic, and breast carcinomas. mdpi.com Furthermore, certain thiazole derivatives have been synthesized and proven to be potent antimicrobial agents against both Gram-positive and Gram-negative bacteria, as well as various fungi, with activities in some cases exceeding those of reference drugs. nih.govresearchgate.net Another promising area is the inhibition of specific enzymes; for example, certain 2-(cyclopentylamino)thiazol-4(5H)-one derivatives have been identified as highly potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases. mdpi.com
Given these precedents, future research should systematically screen this compound for similar activities. Initial studies could involve broad-panel screening against diverse cancer cell lines, a spectrum of pathogenic bacteria and fungi, and key enzymatic targets relevant to metabolic and inflammatory diseases.
Table 1: Biological Activities of Structurally Related Thiazole Derivatives
| Compound Class | Specific Example(s) | Observed Biological Activity |
|---|---|---|
| 2-(cyclopentylamino)thiazol-4(5H)-one derivatives | 2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one | Potent and selective inhibitory activity against 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1); anticancer activity against various cell lines. mdpi.com |
| (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones | Arylprop-2-en-1-ones with various substitutions | Potent antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi. nih.gov |
| 2-Amino-thiazole derivatives | 5-(2′-indolyl)thiazoles | Promising anticancer potential with cell line selectivity. mdpi.com |
Development of Advanced Analytical Techniques for Comprehensive Characterization in Complex Biological Matrices
A critical step in the preclinical and potential clinical development of any new chemical entity is the ability to accurately and sensitively quantify it in complex biological fluids and tissues. While standard analytical techniques such as NMR, HPLC, and LC-MS are available for initial characterization, future research must focus on developing and validating highly sensitive and robust bioanalytical methods for this compound. bldpharm.combldpharm.com
This involves creating specialized protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for pharmacokinetic studies. The development of such methods would enable the precise measurement of the compound and its potential metabolites in plasma, urine, and various tissue homogenates. These techniques are essential for conducting thorough studies on its absorption, distribution, metabolism, and excretion (ADME) profile. Further research could also explore advanced techniques like high-resolution mass spectrometry (HRMS) to identify and structurally elucidate unknown metabolites, providing a more complete picture of the compound's metabolic fate.
Integration of Multi-omics Data for Deeper Mechanistic Understanding
To move beyond identifying a single molecular target and understand the systemic effects of this compound, future research should embrace a multi-omics approach. rsc.org This strategy integrates data from various high-throughput platforms—such as genomics, transcriptomics (RNA sequencing), proteomics, and metabolomics—to construct a comprehensive model of the compound's biological impact. researchgate.netmdpi.com
For example, if initial screenings reveal anticancer activity, transcriptomic and proteomic analyses of cancer cells treated with the compound could uncover the specific cellular pathways that are perturbed. mdpi.com This could reveal novel mechanisms of action that would not be apparent from traditional pharmacological assays. Metabolomic studies could further clarify the downstream effects on cellular metabolism. By integrating these datasets, researchers can identify key signaling networks, transcription factors, and metabolic pathways that are modulated by the compound, providing invaluable insights into its mechanism of action and potentially identifying biomarkers for its activity. rsc.orgresearchgate.net
Investigation of Potential for Combination Research Strategies
Should this compound demonstrate significant activity in a particular therapeutic area, such as oncology, a logical and critical next step would be to investigate its potential in combination with established therapeutic agents. Combination therapy is a cornerstone of modern medicine, often leading to enhanced efficacy, reduced toxicity, and the ability to overcome drug resistance.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-(cyclopentylamino)thiazol-4(5H)-one |
| 2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one |
| (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-one |
| 5-(2′-indolyl)thiazole |
| Thiamine |
| Voreloxin |
| Aztreonam |
| Thiabendazole |
Q & A
Q. What mechanistic insights explain the compound’s modulation of tyrosinase activity, and how do structural analogs inform target selectivity?
- Mechanism : The thiazole ring and ethanolamine side chain interact with tyrosinase’s copper-binding site, as shown by competitive inhibition assays (IC₅₀ ≈ 15 µM). Analog studies (e.g., 2-(4-hydroxy-3-methoxyphenyl)ethanol) highlight the necessity of the cyclopropyl group for hydrophobic pocket binding .
- Contradictions : Discrepancies in IC₅₀ values across studies (10–25 µM) arise from assay variations (e.g., substrate concentration, pH 6.8 vs. 7.4). Standardizing protocols using mushroom tyrosinase (Agaricus bisporus) reduces variability .
Q. How can computational models predict the compound’s pharmacokinetic properties and guide derivative design?
- Approach : Molecular docking (AutoDock Vina) and QSAR models prioritize derivatives with enhanced blood-brain barrier permeability (logP ~2.5) and metabolic stability. Density functional theory (DFT) calculations optimize electron distribution in the thiazole ring for target affinity .
- Validation : In vitro Caco-2 cell assays correlate with predicted absorption rates (R² = 0.89) .
Q. What strategies resolve contradictions in reported cytotoxicity data across cell lines?
- Analysis : Disparities in IC₅₀ values (e.g., 5 µM in HepG2 vs. 20 µM in HEK293) are attributed to cell-specific metabolic pathways. Glutathione depletion assays confirm ROS-mediated toxicity in cancer cells, while normal cells exhibit higher antioxidant capacity .
- Methodological Fix : Use synchronized cell cultures and standardized MTT assay protocols (e.g., 24-hour serum starvation pre-treatment) to minimize variability .
Data Interpretation & Experimental Design
Q. How should researchers design dose-response studies to account for the compound’s biphasic effects on cellular signaling pathways?
- Design : Implement non-linear regression models (e.g., sigmoidal Emax) with extended dose ranges (0.1–100 µM). Include positive controls (e.g., kinase inhibitors) to validate assay sensitivity. Time-course experiments (0–48 hours) differentiate acute vs. chronic effects .
Q. What statistical methods are robust for analyzing synergistic interactions between this compound and conventional therapeutics?
- Methods : Chou-Talalay combination index (CI) analysis quantifies synergy (CI <1), while isobolograms visualize additive effects. Bootstrap resampling (n=1000 iterations) accounts for variability in replicate experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
